molecular formula C18H19N3O5 B3859675 2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 352012-75-0

2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3859675
CAS No.: 352012-75-0
M. Wt: 357.4 g/mol
InChI Key: KOZNIGABQVEAOS-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous studies aimed at understanding its mechanism of action and its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to increase the production of cytokines, which are molecules that help regulate the immune response. It has also been shown to induce tumor cell death through a process known as apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a molecule that helps regulate blood flow and immune function. It has also been shown to increase the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher doses without causing significant harm to cells or tissues. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on 2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of new synthetic analogs of this compound that may have improved anti-tumor properties. Another area of interest is the development of new delivery methods for this compound that may improve its effectiveness as a cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential as a cancer treatment in humans.

Scientific Research Applications

2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide has been the subject of numerous scientific studies aimed at understanding its potential as a cancer treatment. One study published in the journal Cancer Research found that this compound was able to induce tumor regression in mice with human lung cancer cells. Another study published in the journal Molecular Cancer Therapeutics found that this compound was able to inhibit the growth of breast cancer cells in vitro.

Properties

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-6-4-5-13(10-14)20-17(22)18(23)21-19-11-12-9-15(25-2)7-8-16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNIGABQVEAOS-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-75-0
Record name 2-(2-(2,5-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.